molecular formula C11H9NO3 B170074 3-Acetylindolizine-1-carboxylic acid CAS No. 120221-69-4

3-Acetylindolizine-1-carboxylic acid

Cat. No. B170074
M. Wt: 203.19 g/mol
InChI Key: OCNARWZVXHBIDY-UHFFFAOYSA-N
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Description

3-Acetylindolizine-1-carboxylic acid is a chemical compound with the CAS Number: 120221-69-4 . It has a molecular weight of 203.2 and is a solid at room temperature . It is typically stored at room temperature .


Synthesis Analysis

The synthesis of indole derivatives, which includes compounds like 3-Acetylindolizine-1-carboxylic acid, has been a focus of many researchers . A method for the direct acylation of indolizines with carboxylic acids has been developed . This method allows for caging a broad range of carboxylic acids with indolizines .


Molecular Structure Analysis

The molecular structure of 3-Acetylindolizine-1-carboxylic acid is characterized by a carboxyl functional group, CO2H . The structure of carboxylic acids is often abbreviated as RCOOH or RCO2H .


Chemical Reactions Analysis

Carboxylic acids, including 3-Acetylindolizine-1-carboxylic acid, can undergo a variety of chemical reactions . For example, they can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . They can also be synthesized by an acid-catalyzed nucleophilic acyl substitution reaction of a carboxylic acid with an alcohol .


Physical And Chemical Properties Analysis

3-Acetylindolizine-1-carboxylic acid is a solid at room temperature . It has a molecular weight of 203.2 . The compound is stored at room temperature .

Scientific Research Applications

Application 1: Synthesis of Indole Derivatives

  • Summary of the Application : Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Methods of Application : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Application 2: Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives

  • Summary of the Application : Indole-3-carboxylic acid derivatives have been designed, synthesized, and evaluated for their herbicidal activity. They act as potential transport inhibitor response 1 antagonists .
  • Methods of Application : A series of novel indole-3-carboxylic acid derivatives were synthesized and evaluated for their herbicidal activity .
  • Results or Outcomes : Most of the synthesized compounds exhibited good-to-excellent inhibition effects (60–97% inhibitory rates) on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .

Safety And Hazards

The safety information for 3-Acetylindolizine-1-carboxylic acid indicates that it has a GHS07 pictogram, and the signal word is "Warning" . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

While specific future directions for 3-Acetylindolizine-1-carboxylic acid are not mentioned in the search results, research into the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target is ongoing .

properties

IUPAC Name

3-acetylindolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7(13)10-6-8(11(14)15)9-4-2-3-5-12(9)10/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNARWZVXHBIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600486
Record name 3-Acetylindolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylindolizine-1-carboxylic acid

CAS RN

120221-69-4
Record name 3-Acetyl-1-indolizinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120221-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetylindolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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